molecular formula C16H28N4O2 B2709249 N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide CAS No. 1375852-84-8

N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide

カタログ番号 B2709249
CAS番号: 1375852-84-8
分子量: 308.426
InChIキー: JAHGDNZMYWSWLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. CPP-115 has shown promise in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.

作用機序

N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide increases the levels of GABA in the brain, which has a calming effect and can reduce seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to increasing GABA levels in the brain, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to increase the expression of GABA receptors, which can enhance the effects of GABA. N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has also been shown to reduce the expression of glutamate receptors, which can reduce excitatory activity in the brain.

実験室実験の利点と制限

One advantage of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. However, one limitation of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.

将来の方向性

There are a number of potential future directions for research on N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide. Another area of interest is the exploration of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide in combination with other drugs or therapies, such as antiepileptic drugs or behavioral therapies for addiction. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide in a variety of neurological disorders.

合成法

The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form the intermediate 1-cyanocyclohexene. This intermediate is then reacted with 4-methylmorpholine to form the corresponding imine, which is reduced with sodium borohydride to yield the amine intermediate. The amine is then reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to form N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide.

科学的研究の応用

N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been extensively studied in preclinical models of neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to increase GABA levels in the brain and reduce seizure activity. In animal models of anxiety, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to reduce anxiety-like behavior and increase GABA levels in the brain. In animal models of addiction, N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide has been shown to reduce drug-seeking behavior and prevent relapse.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(4-methylmorpholin-2-yl)methylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-13(18-10-14-11-20(2)8-9-22-14)15(21)19-16(12-17)6-4-3-5-7-16/h13-14,18H,3-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHGDNZMYWSWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)NCC2CN(CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。